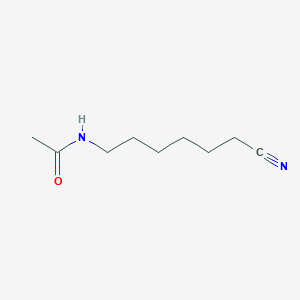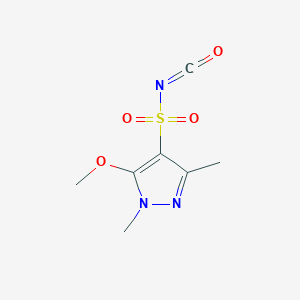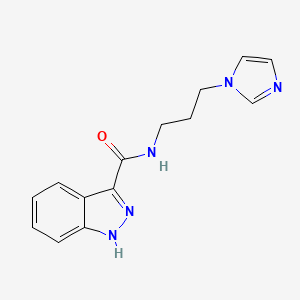
6-methylbiphenyl-3-methanol
描述
6-methylbiphenyl-3-methanol is an organic compound that belongs to the class of biphenyl derivatives. These compounds are characterized by the presence of two benzene rings connected by a single bond. The addition of a methyl group at the 6th position and a methanol group at the 3rd position of the biphenyl structure gives this compound its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methylbiphenyl-3-methanol typically involves the following steps:
Biphenyl Formation: The initial step involves the formation of biphenyl through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a halobenzene with a phenylboronic acid in the presence of a palladium catalyst.
Methylation: The biphenyl compound is then methylated at the 6th position using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and cost-effectiveness. This may include the use of continuous flow reactors and more efficient catalysts.
化学反应分析
Types of Reactions
6-methylbiphenyl-3-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the hydroxymethyl group to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: (6-Methyl-biphenyl-3-yl)-carboxylic acid.
Reduction: (6-Methyl-biphenyl-3-yl)-methane.
Substitution: Various substituted biphenyl derivatives.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: May be used in the study of biochemical pathways and interactions.
Medicine: Potential use in drug development and as a pharmacological agent.
Industry: Could be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 6-methylbiphenyl-3-methanol would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
相似化合物的比较
Similar Compounds
Biphenyl-3-yl-methanol: Lacks the methyl group at the 6th position.
6-Methyl-biphenyl: Lacks the hydroxymethyl group at the 3rd position.
3-Methyl-biphenyl-3-yl-methanol: Methyl group at a different position.
Uniqueness
6-methylbiphenyl-3-methanol is unique due to the specific positioning of the methyl and hydroxymethyl groups, which can influence its chemical reactivity and physical properties.
属性
分子式 |
C14H14O |
|---|---|
分子量 |
198.26 g/mol |
IUPAC 名称 |
(4-methyl-3-phenylphenyl)methanol |
InChI |
InChI=1S/C14H14O/c1-11-7-8-12(10-15)9-14(11)13-5-3-2-4-6-13/h2-9,15H,10H2,1H3 |
InChI 键 |
ALEXWIAGYUJSFY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)CO)C2=CC=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

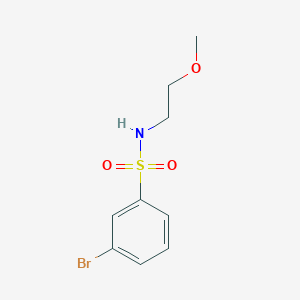
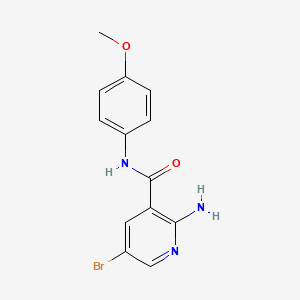


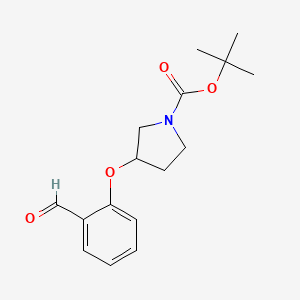
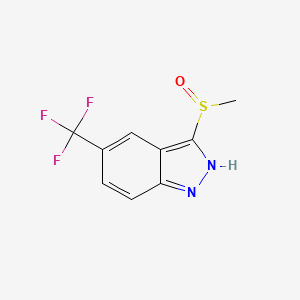
![N,N-Dimethyl-N'-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]urea](/img/structure/B8610625.png)



